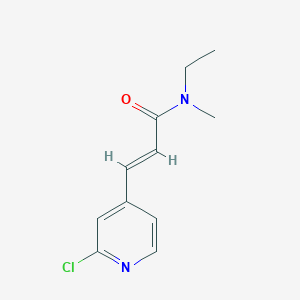
1-Cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine is a complex organic compound that features a unique combination of cyclobutyl, aziridine, and benzodioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as [Ir(cod)Cl]2/BIDIME-dimer have been reported to be effective in achieving high enantioselectivity in the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-Cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including as an anti-inflammatory and anti-cancer agent.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-amine: A related compound with similar structural features.
N-Substituted (2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds share the benzodioxin moiety and have been studied for their antibacterial and enzyme inhibitory activities.
Uniqueness
1-Cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine is unique due to the presence of the cyclobutyl and aziridine groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-cyclobutyl-2-(2,3-dihydro-1,4-benzodioxin-6-yloxymethyl)aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-11(3-1)16-9-12(16)10-19-13-4-5-14-15(8-13)18-7-6-17-14/h4-5,8,11-12H,1-3,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCBLZTUCZICBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B3018712.png)


![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3018717.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3018718.png)


![Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone](/img/structure/B3018723.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3018726.png)
![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B3018727.png)

![Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3018729.png)
![11-acetyl-5-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3018730.png)

